8-Methoxy-4-Chromanone
Overview
Description
8-Methoxy-4-Chromanone, also known as Chroman-4-one, is a significant and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . These studies focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
Chroman-4-one acts as a major building block in a large class of medicinal compounds . Derivatization at 2, 3, and 4-positions of the chromanone skeleton yields more effective families of flavonoids like 3-benzylidene-chromanones, spirochromanone .Physical and Chemical Properties Analysis
The physical and chemical properties of chroman-4-one include a formula weight of 148.15 g/mol, a molecular weight of 148.15 g/mol, a density of 1.196±0.06 g/cm^3, and a melting point of 36.5 ºC .Scientific Research Applications
UV Absorption Properties
8-Methoxy-4-Chromanone derivatives have been studied for their properties as UV absorbers. A study found that certain derivatives of this compound, specifically 5-Hydroxy-7-methoxy-2,2-dimethyl-6-octyl(and 8-octyl)-4-chromanones, demonstrated improved photostability compared to their non-methoxylated counterparts. These compounds were also effective in enhancing the stability of poly(vinyl chloride) film against photooxidation (Ninagawa, Iseki, & Matsuda, 1983).
Synthesis and Reaction Studies
The reactivity of this compound in various chemical reactions has been a subject of interest. For instance, the α-Chlorination of Aryl Ketones with Manganese(III) Acetate in the presence of this compound has been explored, providing insights into synthetic applicability and reaction mechanisms (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Potential Therapeutic Applications
Some studies have investigated the potential of this compound derivatives in therapeutic contexts. For example, a study on (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. revealed its protective effect against glucotoxicity-induced apoptosis in pancreatic β cells, suggesting its potential use in diabetes management (Park, Seo, & Han, 2019).
Structural and Physicochemical Studies
The structural and physicochemical properties of this compound derivatives have been extensively studied. These studies provide critical insights into the behavior of these compounds under various conditions, which is essential for their potential applications in different fields (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Chromanone as a Therapeutic Scaffold
Chromanone compounds, including this compound, have been recognized as important therapeutic scaffolds in medicinal chemistry. They have been the subject of various studies focusing on their synthesis, pharmacological evaluation, and the development of novel lead compounds (Kamboj & Singh, 2021).
Mechanism of Action
Target of Action
8-Methoxychroman-4-one, also known as 8-Methoxy-4-Chromanone or 8-methoxy-2,3-dihydrochromen-4-one, is a heterobicyclic compound that exhibits significant variations in biological activities infantum .
Mode of Action
Chroman-4-one and its analogs are known to interact with their targets, leading to various biological effects . For instance, some analogs have shown antiparasitic activity by inhibiting pteridine reductase-1 .
Biochemical Pathways
Chroman-4-one and its analogs are known to influence a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one and its analogs are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Safety and Hazards
According to the safety data sheet, 8-Methoxy-4-Chromanone is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection are recommended .
Future Directions
Biochemical Analysis
Biochemical Properties
8-Methoxy-4-Chromanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . Additionally, this compound exhibits binding interactions with tumor necrosis factor-alpha (TNF-α) inhibitors, which are proteins involved in systemic inflammation . These interactions highlight the compound’s potential in modulating inflammatory responses and other biochemical pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to inhibit the growth of Candida albicans by interfering with the yeast’s virulence factors, such as adherence to buccal epithelial cells and secretion of phospholipases . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase the acetylation level of α-tubulin, suggesting its potential role in modulating cellular structural dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions and enzyme modulations. It binds to specific biomolecules, such as phospholipases and TNF-α inhibitors, leading to the inhibition of their activities . Additionally, this compound has been shown to induce changes in gene expression, particularly those related to inflammatory responses and cellular metabolism . These molecular interactions and modulations underline the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. Studies have shown that this compound remains stable under controlled conditions and retains its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These findings emphasize the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound affects metabolic flux and metabolite levels, particularly those related to lipid metabolism and energy production . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, this compound exhibits selective localization and accumulation in certain tissues, which may influence its therapeutic efficacy and safety profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biological activity .
Properties
IUPAC Name |
8-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYZLCMFSEJEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482485 | |
Record name | 8-Methoxy-4-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20351-79-5 | |
Record name | 8-Methoxy-4-Chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has 8-methoxychroman-4-one been found in nature?
A1: 8-methoxychroman-4-one has been identified in the bulb wax of Eucomis comosa, a plant species. [] This finding suggests a potential role for this compound in the plant's natural defense mechanisms or other biological functions.
Q2: Are there any studies investigating the potential biological activity of compounds similar to 8-methoxychroman-4-one?
A2: Yes, research on Polygonatum odoratum rhizomes led to the identification of homoisoflavanones, compounds structurally similar to 8-methoxychroman-4-one. These homoisoflavanones demonstrated inhibitory effects on advanced glycation end product (AGE) formation. [] This finding suggests that 8-methoxychroman-4-one, with its related structure, might also exhibit interesting biological activities warranting further investigation.
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